molecular formula C6H6O3 B042305 3-Methoxypyran-4-one CAS No. 1193-64-2

3-Methoxypyran-4-one

Cat. No. B042305
CAS RN: 1193-64-2
M. Wt: 126.11 g/mol
InChI Key: WLONNGPPUOEELX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 3-Methoxypyran-4-one involves multiple steps, including regiospecific synthesis techniques for creating heterocyclic compounds with aldehyde functionality. For example, 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one has been utilized as a three-carbon synthon for the efficient regiospecific synthesis of five and six-membered heterocycles, demonstrating the versatility of methoxy-pyranone derivatives in synthesizing complex molecules (Mahata et al., 2003).

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, has been characterized using a combination of spectroscopic techniques and theoretical methods, including X-ray crystallography and density functional theory (DFT) calculations. These studies provide insights into the geometric and electronic structure of methoxy-pyranone derivatives, which are crucial for understanding their reactivity and properties (Düğdü et al., 2013).

Chemical Reactions and Properties

Methoxy-pyranone compounds participate in a variety of chemical reactions, demonstrating their reactivity and potential for further functionalization. For instance, methyl 4-aminopyrrole-2-carboxylates have been synthesized in a one-pot mode through a relay catalytic cascade reaction, showcasing the chemical versatility of methoxy-substituted compounds in synthesizing nitrogen-containing heterocycles (Galenko et al., 2015).

Physical Properties Analysis

The physical properties of 3-Methoxypyran-4-one and related compounds, such as solubility, melting points, and crystalline structure, are determined by their molecular structure. X-ray crystallography studies have provided detailed information on the crystalline structures of these compounds, contributing to our understanding of their physical properties and how these properties influence their chemical reactivity and applications in synthesis (Simon et al., 2013).

Scientific Research Applications

  • Synthesis of Heterocycles : It is used as a precursor for synthesizing 2-substituted furan-fused heterocycles through various chemical reactions. This process involves sequential Sonogashira-acetylide coupling, dealkylation, and regioselective furan annulation reactions (Conreaux et al., 2008).

  • Chemical Behavior Study : 3-Methoxypyran-4-one aids in studying the chemical behavior of certain compounds and their corresponding ions, which is important for understanding complex chemical interactions (El-Deen & Ibrahim, 2003).

  • Analgesic and Anti-inflammatory Activities : Compounds synthesized from 3-methoxypyran-4-one have shown potential analgesic and anti-inflammatory activities, indicating its significance in pharmaceutical research (Hirao et al., 1985).

  • Anticancer Properties : It has demonstrated superior anticancer properties, especially against leukemia cells, due to its copper-nuclease activity. This highlights its potential in developing cancer therapies (Melvin et al., 2001).

  • Release of Gases : A derivative of 3-Methoxypyran-4-one, 3-(3-carboxyphenylaminomethylene)-2-methoxychroman-4-one, is thermally stable at room temperature and releases gases like CH3OH, CO2, CO, and phenol, demonstrating its potential in chemical applications (Dziewulska-Kułaczkowska & Bartyzel, 2013).

  • Iron(III) Binding : Orally active 3-hydroxypyridin-4-ones, related to 3-Methoxypyran-4-one, selectively bind iron(III) and are efficiently absorbed in patients with ß-thalassaemia, indicating their importance in treating iron overload conditions (Saghaie & Hider, 2009).

  • Antimicrobial Activity : Certain derivatives exhibit significant antimicrobial activity, particularly against Trichophytons, suggesting their use in developing new antimicrobial agents (Nakazumi et al., 1984).

  • Optical Properties : A derivative, 3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (MNC), shows significant second-and third-order nonlinear optical properties, making it relevant in optical technologies (Maidur et al., 2017).

properties

IUPAC Name

3-methoxypyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c1-8-6-4-9-3-2-5(6)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLONNGPPUOEELX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=COC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxypyran-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxypyran-4-one
Reactant of Route 2
3-Methoxypyran-4-one
Reactant of Route 3
Reactant of Route 3
3-Methoxypyran-4-one
Reactant of Route 4
3-Methoxypyran-4-one
Reactant of Route 5
Reactant of Route 5
3-Methoxypyran-4-one
Reactant of Route 6
Reactant of Route 6
3-Methoxypyran-4-one

Citations

For This Compound
1
Citations
R Striela - 2017 - Vilniaus universitetas
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.